Physicochemical Profile: Lipophilicity (XLogP3) and Polar Surface Area (tPSA) for Compound Selection
The compound's computed lipophilicity (XLogP3) is 3.1, and its topological polar surface area (tPSA) is 12 Ų [1]. While no direct head-to-head experimental comparison is available, this profile places it within a favorable range for blood-brain barrier penetration when compared to more polar pyrrolidines (e.g., those with additional hydrogen bond donors/acceptors) or more lipophilic analogs (e.g., those with extended alkyl chains) [2]. This is a class-level inference based on established drug-likeness rules.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; tPSA = 12 Ų |
| Comparator Or Baseline | General CNS drug-like range (XLogP < 5, tPSA < 90 Ų) [2] |
| Quantified Difference | Target compound's values are well within the favorable range for CNS penetration. |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 in PubChem (2025.04.14 release) |
Why This Matters
For projects targeting CNS indications, this physicochemical profile suggests a higher probability of crossing the blood-brain barrier compared to more polar or larger analogs, which is a key selection criterion in early drug discovery.
- [1] PubChem. (2026). 3-Phenyl-2-(propan-2-yl)pyrrolidine (CID 64689457). National Center for Biotechnology Information. Retrieved April 17, 2026. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
